molecular formula C18H15ClN2S B13090845 4-Chloro-2-[2-phenylvinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-Chloro-2-[2-phenylvinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B13090845
M. Wt: 326.8 g/mol
InChI Key: SKYDOBRKNVJEAO-ZHACJKMWSA-N
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Description

4-Chloro-2-[2-phenylvinyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a heterocyclic compound that features a unique structure combining a benzothiophene ring with a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[2-phenylvinyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Ring: This step involves the cyclization of a suitable precursor, such as 2-bromo-1,1-dimethoxyethane, with a thiophene derivative.

    Introduction of the Pyrimidine Ring: The benzothiophene intermediate is then reacted with formamidine to introduce the pyrimidine ring.

    Chlorination: The final step involves the chlorination of the pyrimidine ring to obtain the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and reduce by-products. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[2-phenylvinyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Electrophilic Substitution: This compound can participate in electrophilic substitution reactions due to the presence of the chloro group.

    Nucleophilic Aromatic Substitution: The chloro group can be replaced by nucleophiles under suitable conditions.

    Suzuki Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens and acids can be used under mild conditions.

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents are commonly used.

    Suzuki Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate are typical reagents.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

4-Chloro-2-[2-phenylvinyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-[2-phenylvinyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and reduce inflammation in various disease models .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-[2-phenylvinyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its combined benzothiophene and pyrimidine structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological processes.

Properties

Molecular Formula

C18H15ClN2S

Molecular Weight

326.8 g/mol

IUPAC Name

4-chloro-2-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C18H15ClN2S/c19-17-16-13-8-4-5-9-14(13)22-18(16)21-15(20-17)11-10-12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2/b11-10+

InChI Key

SKYDOBRKNVJEAO-ZHACJKMWSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)/C=C/C4=CC=CC=C4

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)C=CC4=CC=CC=C4

Origin of Product

United States

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